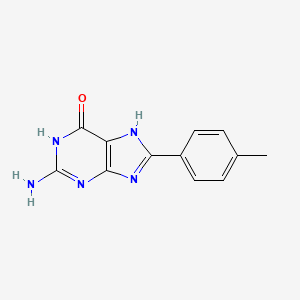![molecular formula C13H8N2S B14423270 1h-Benzo[de]thiazolo[4,5-g]quinoline CAS No. 83616-51-7](/img/structure/B14423270.png)
1h-Benzo[de]thiazolo[4,5-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzo[de]thiazolo[4,5-g]quinoline is a heterocyclic compound that features a fused ring system combining benzene, thiazole, and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[de]thiazolo[4,5-g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzo[de]thiazolo[4,5-g]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols.
Aplicaciones Científicas De Investigación
1H-Benzo[de]thiazolo[4,5-g]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mecanismo De Acción
The mechanism of action of 1H-Benzo[de]thiazolo[4,5-g]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzymes, interference with signal transduction pathways, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Thiazolo[4,5-d]thiazoles: These compounds share a similar thiazole ring system but differ in their overall structure and properties.
Quinazoline Derivatives: These compounds have a quinoline-like structure but with different substituents and functional groups.
Uniqueness: 1H-Benzo[de]thiazolo[4,5-g]quinoline is unique due to its fused ring system that combines the properties of benzene, thiazole, and quinoline. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
83616-51-7 |
|---|---|
Fórmula molecular |
C13H8N2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
13-thia-2,11-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,9,11,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-2-8-4-5-14-10-6-11-13(15-7-16-11)9(3-1)12(8)10/h1-2,4-7H,3H2 |
Clave InChI |
YHCQHIDMEIGAEV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C3C1=C4C(=CC3=NC=C2)SC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)

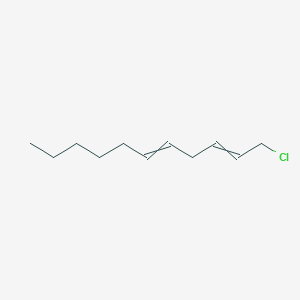

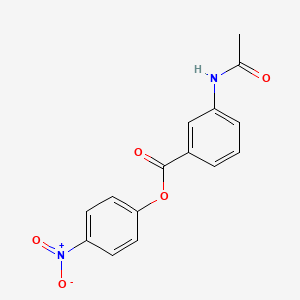
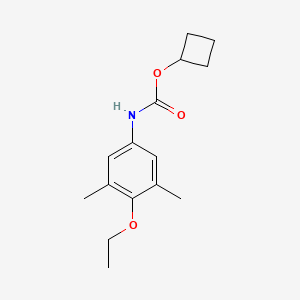
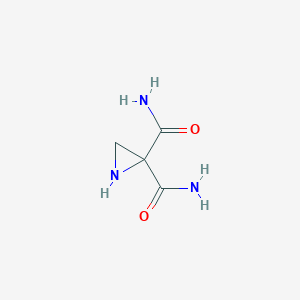

methanone](/img/structure/B14423254.png)

